Entecavir Intermediate IV
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Overview
Description
Entecavir Intermediate IV is a crucial compound in the synthesis of Entecavir, an antiviral medication used primarily for the treatment of chronic hepatitis B virus infection. This compound plays a significant role in the multi-step synthesis process of Entecavir, ensuring the production of a high-purity final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Entecavir Intermediate IV involves several synthetic steps. One common method includes the reaction of Entecavir Intermediate III with benzylguanine under specific conditions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the intermediate .
Chemical Reactions Analysis
Types of Reactions
Entecavir Intermediate IV undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the intermediate .
Scientific Research Applications
Entecavir Intermediate IV has several scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of Entecavir, contributing to the development of antiviral drugs.
Biology: Research involving this compound helps in understanding the biochemical pathways and mechanisms of antiviral agents.
Medicine: The compound is crucial in the production of Entecavir, which is used to treat chronic hepatitis B virus infection.
Industry: This compound is used in the pharmaceutical industry for the large-scale production of Entecavir.
Mechanism of Action
Entecavir Intermediate IV itself does not have a direct mechanism of action, as it is an intermediate compound. its role in the synthesis of Entecavir is critical. Entecavir, the final product, functions by inhibiting the hepatitis B virus polymerase. It competes with the natural substrate deoxyguanosine triphosphate, inhibiting all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of HBV DNA .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another antiviral drug used for the treatment of hepatitis B.
Adefovir: An antiviral medication used to treat hepatitis B.
Tenofovir: A medication used to treat hepatitis B and HIV.
Uniqueness
Entecavir Intermediate IV is unique due to its specific role in the synthesis of Entecavir. Unlike other intermediates, it is tailored for the production of a highly effective antiviral agent with a high genetic barrier to resistance .
Properties
Molecular Formula |
C32H33N5O4 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
5-(2-amino-6-phenylmethoxypurin-9-yl)-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C32H33N5O4/c33-32-35-30-28(31(36-32)41-19-24-14-8-3-9-15-24)34-21-37(30)26-16-27(40-18-23-12-6-2-7-13-23)25(29(26)38)20-39-17-22-10-4-1-5-11-22/h1-15,21,25-27,29,38H,16-20H2,(H2,33,35,36) |
InChI Key |
SYPCZZWUNIHLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N4C=NC5=C4N=C(N=C5OCC6=CC=CC=C6)N |
Origin of Product |
United States |
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